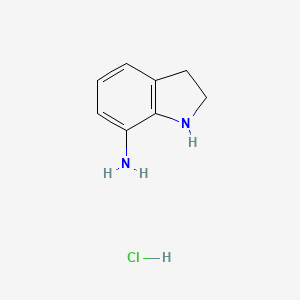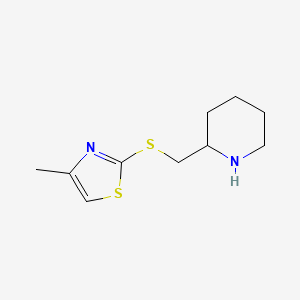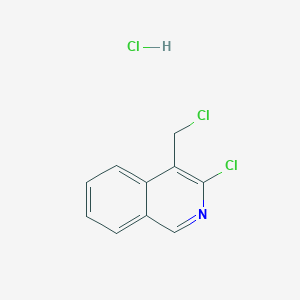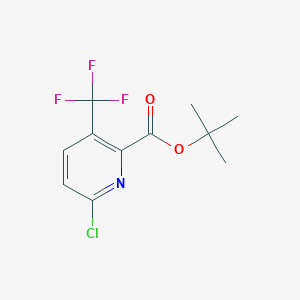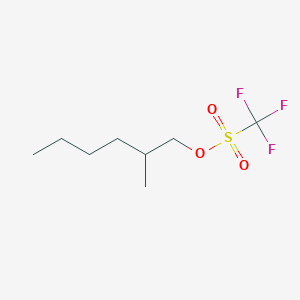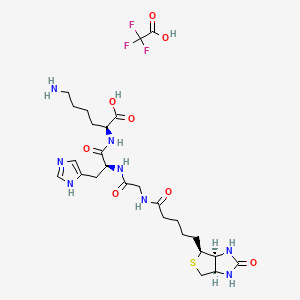
Biotinoyl-Tripeptide-1 trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinoyl-Tripeptide-1 trifluoroacetate is a synthetic peptide compound that combines biotin, a well-known vitamin, with a tripeptide sequence. This compound is primarily used in cosmetic and dermatological applications due to its beneficial effects on hair and skin health. It is known for its ability to promote hair growth, strengthen hair follicles, and improve skin elasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinoyl-Tripeptide-1 trifluoroacetate is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling with Tripeptide: The activated biotin is then coupled with a tripeptide sequence (Gly-His-Lys) using a suitable base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired this compound with high purity
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Liquid-Phase Peptide Synthesis (LPPS): This method involves the synthesis of peptides in solution, which is suitable for large-scale production.
Purification and Quality Control: Industrial production also involves rigorous purification and quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Biotinoyl-Tripeptide-1 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the sulfur atom in the biotin moiety.
Reduction: Reduction reactions can occur at the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified amino acid residues .
Scientific Research Applications
Biotinoyl-Tripeptide-1 trifluoroacetate has a wide range of scientific research applications, including:
Cosmetic and Dermatological Applications: It is widely used in hair care products such as shampoos, conditioners, and hair lotions to promote hair growth and reduce hair loss. .
Biological Research: The compound is used in studies related to hair follicle biology and skin regeneration. .
Medical Applications: Research is being conducted to explore its potential in treating conditions like alopecia and other hair loss disorders. .
Mechanism of Action
Biotinoyl-Tripeptide-1 trifluoroacetate exerts its effects through several mechanisms:
Stimulation of Hair Follicles: The compound stimulates the activity of dermal papilla cells, promoting hair regeneration and follicle development. .
Improvement of Scalp Micro-Circulation: By improving blood circulation in the scalp, it ensures the delivery of essential nutrients and oxygen to hair follicles, thereby promoting hair growth
Production of Anchoring Molecules: The compound stimulates the production of anchoring molecules such as collagen and laminin, which strengthen hair follicles and prevent hair loss
Comparison with Similar Compounds
Biotinoyl-Tripeptide-1 trifluoroacetate is unique compared to other similar compounds due to its specific combination of biotin and tripeptide. Some similar compounds include:
Copper Tripeptide-1 (GHK-Cu): Known for its role in stimulating collagen production and cell regeneration, contributing to healthier hair follicles and improved hair growth.
Palmitoyl Tripeptide-1: Used in anti-aging skincare products for its ability to stimulate collagen production and improve skin elasticity.
Palmitoyl Pentapeptide-4: Known for its anti-wrinkle properties and ability to improve skin texture.
This compound stands out due to its dual action on both hair and skin health, making it a versatile compound in cosmetic and dermatological applications.
Properties
Molecular Formula |
C26H39F3N8O8S |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H38N8O6S.C2HF3O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;3-2(4,5)1(6)7/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);(H,6,7)/t15-,16-,17-,18-,21-;/m0./s1 |
InChI Key |
MRPHUQYKBIBWFR-HOJFDESISA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-b]pyridazine-6-carboxamide](/img/structure/B13657185.png)
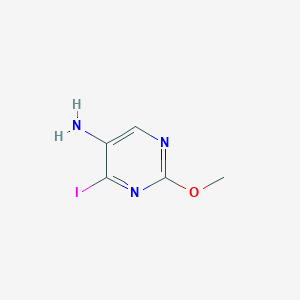
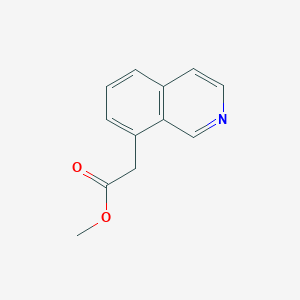
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
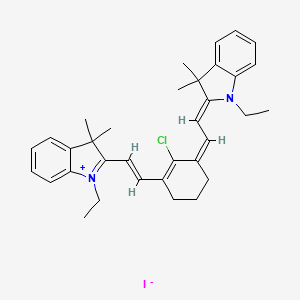
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
